3,6-Bis(5-bromo-3-hexylthiophen-2-YL)pyridazine
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Overview
Description
3,6-Bis(5-bromo-3-hexylthiophen-2-yl)pyridazine: is a chemical compound with the molecular formula C24H30Br2N2S2 and a molecular weight of 570.446 g/mol . This compound is characterized by the presence of two brominated hexylthiophene groups attached to a pyridazine core. It is primarily used in the field of organic electronics due to its unique electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Bis(5-bromo-3-hexylthiophen-2-yl)pyridazine typically involves the following steps:
Bromination of 3-hexylthiophene: This step involves the bromination of 3-hexylthiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Formation of the pyridazine core: The brominated 3-hexylthiophene is then reacted with a suitable pyridazine precursor under conditions that promote cyclization and formation of the pyridazine ring.
Industrial Production Methods: the synthesis likely follows similar steps as the laboratory methods, with optimizations for scale-up and cost-efficiency .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atoms in 3,6-Bis(5-bromo-3-hexylthiophen-2-yl)pyridazine can undergo substitution reactions with various nucleophiles.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura and Stille couplings to form more complex structures.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Typically involves the use of palladium catalysts and boronic acids under basic conditions.
Stille Coupling: Involves the use of tin reagents and palladium catalysts.
Major Products:
Substituted Pyridazines: Products of substitution reactions.
Extended Conjugated Systems: Products of cross-coupling reactions, useful in organic electronics.
Scientific Research Applications
Chemistry:
Organic Electronics: Used in the development of organic semiconductors and conductive polymers due to its electronic properties.
Biology and Medicine:
Potential Biological Activity:
Industry:
Mechanism of Action
The mechanism of action of 3,6-Bis(5-bromo-3-hexylthiophen-2-yl)pyridazine in electronic applications involves its ability to facilitate charge transport. The brominated thiophene groups enhance the compound’s electron affinity, while the pyridazine core provides a stable framework for electron delocalization . This combination results in improved charge carrier mobility and stability in electronic devices .
Comparison with Similar Compounds
3,6-Bis(5-bromo-3-hexylthiophen-2-yl)pyridazine: is similar to other brominated thiophene derivatives and pyridazine-based compounds.
Uniqueness:
Enhanced Electronic Properties: The combination of brominated thiophene and pyridazine in a single molecule provides unique electronic properties that are advantageous for organic electronics.
Versatility in Reactions: The compound’s ability to undergo various substitution and cross-coupling reactions makes it a versatile building block for complex organic structures.
Properties
CAS No. |
872090-21-6 |
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Molecular Formula |
C24H30Br2N2S2 |
Molecular Weight |
570.5 g/mol |
IUPAC Name |
3,6-bis(5-bromo-3-hexylthiophen-2-yl)pyridazine |
InChI |
InChI=1S/C24H30Br2N2S2/c1-3-5-7-9-11-17-15-21(25)29-23(17)19-13-14-20(28-27-19)24-18(16-22(26)30-24)12-10-8-6-4-2/h13-16H,3-12H2,1-2H3 |
InChI Key |
RTYQCFPSKJNDBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(SC(=C1)Br)C2=NN=C(C=C2)C3=C(C=C(S3)Br)CCCCCC |
Origin of Product |
United States |
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